molecular formula C9H13P B14642315 (3-Phenylpropyl)phosphane CAS No. 54722-11-1

(3-Phenylpropyl)phosphane

Cat. No.: B14642315
CAS No.: 54722-11-1
M. Wt: 152.17 g/mol
InChI Key: YFYQKMNNSHKRPH-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)phosphane is an organophosphorus compound characterized by a phosphane group attached to a 3-phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropyl)phosphane typically involves the reaction of a phosphane precursor with a 3-phenylpropyl halide. One common method is the reaction of triphenylphosphine with 3-phenylpropyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpropyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to phosphine.

    Substitution: The phenylpropyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine.

    Substitution: Substituted phosphane derivatives.

Scientific Research Applications

(3-Phenylpropyl)phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)phosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the phosphane group can coordinate with metal centers to facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphane ligand in coordination chemistry.

    Diphenylphosphine: Another phosphane compound with similar properties.

    Phenylphosphine: A simpler phosphane compound with a single phenyl group.

Uniqueness

(3-Phenylpropyl)phosphane is unique due to the presence of the 3-phenylpropyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other phosphane compounds may not be as effective.

Properties

CAS No.

54722-11-1

Molecular Formula

C9H13P

Molecular Weight

152.17 g/mol

IUPAC Name

3-phenylpropylphosphane

InChI

InChI=1S/C9H13P/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2

InChI Key

YFYQKMNNSHKRPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCP

Origin of Product

United States

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